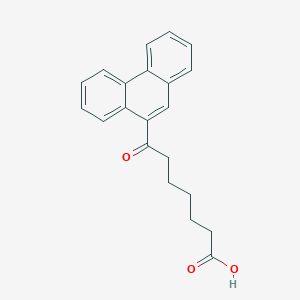

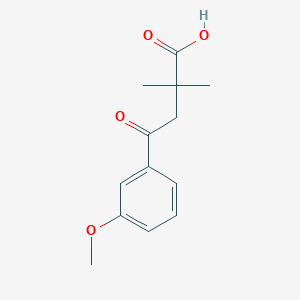

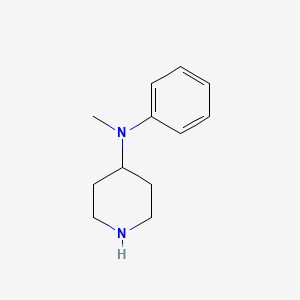

N-methyl-N-phenylpiperidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-methyl-N-phenylpiperidin-4-amine (MPPA) is an organic compound that is widely used in the scientific community for a variety of purposes. It is a versatile compound that has been used in a range of fields, such as medicine, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques : N-methyl-N-phenylpiperidin-4-amine is synthesized through reductive amination processes. For example, the reductive amination of 4-phenyl-4-oxobutanal and 5-phenyl-5-oxopentanal with (S)-valine methyl ester using sodium cyanoborohydride leads to the formation of N-substituted phenylpiperidines (Manescalchi, Nardi, & Savoia, 1994). Another method involves an expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the synthesis of N-methylated and N-alkylated amines (Senthamarai et al., 2018).

Electrosynthesis : The electrochemical cyanation of N-alkyl-substituted cyclic six-membered amines, including N-phenylpiperidine derivatives, leads to the formation of α-aminonitriles, a process carried out at a graphite felt anode (Gall et al., 1997).

Catalytic Synthesis : A CpIr complex-catalyzed method has been developed for the N-heterocyclization of primary amines with diols, leading to the synthesis of various cyclic amines, including phenylpiperidines (Fujita, Fujii, & Yamaguchi, 2004).

Biological and Pharmacological Research

Neurotoxicity Studies : Studies on the N-methyltransferases in the brain reveal that they can N-methylate phenylpiperidine derivatives, producing neurotoxic compounds. This suggests a role in neurotoxicity associated with certain environmental pyridines (Ansher et al., 1986).

Anti-inflammatory Properties : Certain phenylpiperidine derivatives have shown activities comparable to phenylbutazone in the rat paw carrageenan test, indicating potential anti-inflammatory properties (Hicks et al., 1979).

Material Science and Chemistry

Optical Properties : Research on the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, which includes N-phenylpiperidine derivatives, reveals insights into their photochemical behavior and potential applications in materials science (Yang, Chiou, & Liau, 2002).

Electrocatalysis : A study on the enantioselective voltammetric behavior of chiral amines at gold electrodes modified with a mixed monolayer of chiral nitroxyl radical compound includes the utilization of methylpiperidin-N-oxyl (TEMPO), demonstrating potential applications in electrocatalysis (Kashiwagi et al., 1999).

Mécanisme D'action

Target of Action

N-methyl-N-phenylpiperidin-4-amine is a synthetic opiate agonist belonging to the phenylpiperidine class . It primarily targets the kappa-opiate receptor . The kappa-opiate receptor plays a crucial role in pain perception, consciousness, motor control, and mood .

Mode of Action

N-methyl-N-phenylpiperidin-4-amine interacts with its target, the kappa-opiate receptor, as an agonist . This means it binds to the receptor and activates it, triggering a response. It has more affinity for the kappa-receptor than morphine . This interaction results in analgesic and sedative properties, providing relief from severe pain .

Biochemical Pathways

It’s known that the activation of the kappa-opiate receptor can lead to various downstream effects, including analgesia, sedation, and a decrease in gastrointestinal motility .

Pharmacokinetics

Its chemical structure suggests that it may have similar pharmacokinetic properties to other phenylpiperidine class drugs .

Result of Action

The activation of the kappa-opiate receptor by N-methyl-N-phenylpiperidin-4-amine results in analgesic and sedative effects . This can help manage severe pain. Additionally, it has the unique ability to interrupt postoperative shivering and shaking chills induced by amphotericin B .

Propriétés

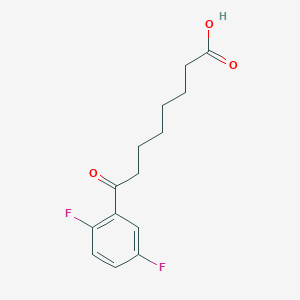

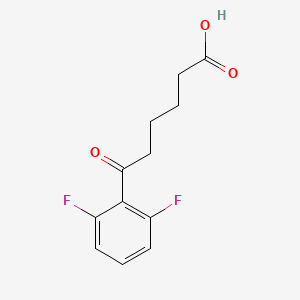

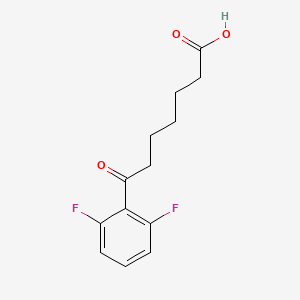

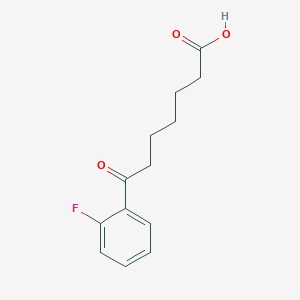

IUPAC Name |

N-methyl-N-phenylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-14(11-5-3-2-4-6-11)12-7-9-13-10-8-12/h2-6,12-13H,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNDZRDPOYGIMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNCC1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640809 |

Source

|

| Record name | N-Methyl-N-phenylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-phenylpiperidin-4-amine | |

CAS RN |

200413-57-6 |

Source

|

| Record name | N-Methyl-N-phenyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200413-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-phenylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.